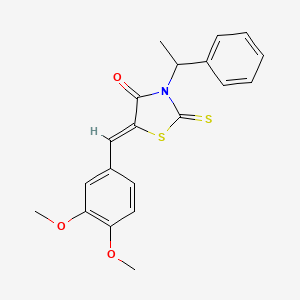
5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its broad range of biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been found to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities. It can be used for the development of drugs targeting various diseases such as cancer, inflammation, and oxidative stress. Moreover, this compound is relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
For research on 5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one include the development of drug delivery systems, elucidation of molecular targets, and exploration of its neuroprotective potential.
Méthodes De Synthèse
5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The reaction involves the condensation of 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-(3,4-dimethoxybenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory enzymes. It also possesses antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Moreover, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-13(15-7-5-4-6-8-15)21-19(22)18(26-20(21)25)12-14-9-10-16(23-2)17(11-14)24-3/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUUXSGDJRMRK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

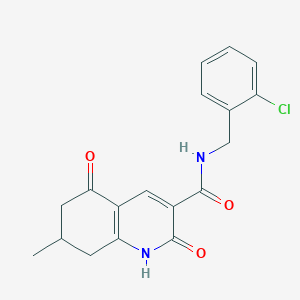
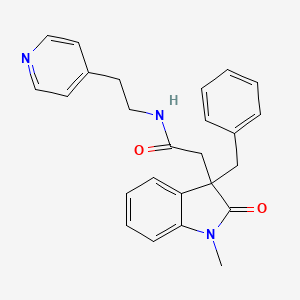
![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
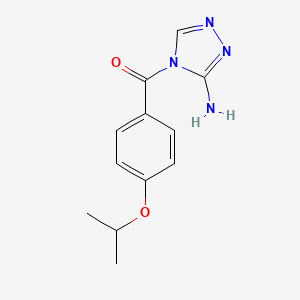
![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)
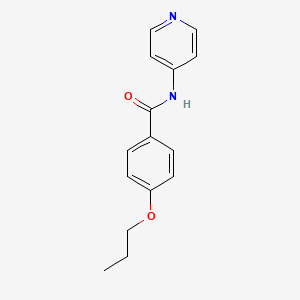
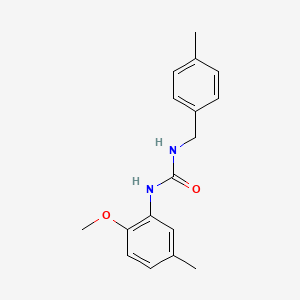
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
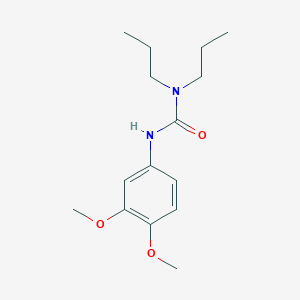
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)